Methyl 2-(difluoromethyl)tetrahydrofuran-3-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(difluoromethyl)tetrahydrofuran-3-carboxylate typically involves the oxidative esterification of biomass-based furfural into methyl furoate, followed by selective hydrogenation of methyl furoate . This method is efficient and clean, utilizing Ni–SiO2 catalysts with high Ni content and dispersion . The reaction conditions are mild, and the catalyst displays excellent performance with high conversion rates .
Industrial Production Methods
Industrial production of this compound follows similar pathways, focusing on green chemistry principles to minimize waste and reduce the use of expensive precious metal catalysts . The process involves oxidative esterification and hydrogenation reactions, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(difluoromethyl)tetrahydrofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Selective hydrogenation is a common reaction, converting methyl furoate to this compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include Ni–SiO2 catalysts for hydrogenation , and various oxidizing agents for oxidation reactions. The conditions are typically mild, ensuring high conversion rates and selectivity .
Major Products
The major products formed from these reactions include this compound itself, along with other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-(difluoromethyl)tetrahydrofuran-3-carboxylate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of methyl 2-(difluoromethyl)tetrahydrofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological processes and industrial applications .
Comparison with Similar Compounds
Similar Compounds
Methyl tetrahydrofuran-2-carboxylate: A similar compound used in various chemical industries.
Difluoromethylated heterocycles: Compounds with similar difluoromethyl groups, used in fungicidal applications.
Uniqueness
Methyl 2-(difluoromethyl)tetrahydrofuran-3-carboxylate stands out due to its unique blend of reactivity and selectivity, making it valuable for demanding applications in scientific research and industry . Its efficient and clean synthesis methods further enhance its appeal .
Properties
Molecular Formula |
C7H10F2O3 |
---|---|
Molecular Weight |
180.15 g/mol |
IUPAC Name |
methyl 2-(difluoromethyl)oxolane-3-carboxylate |
InChI |
InChI=1S/C7H10F2O3/c1-11-7(10)4-2-3-12-5(4)6(8)9/h4-6H,2-3H2,1H3 |
InChI Key |
BEGLURATSGTIAO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCOC1C(F)F |
Origin of Product |
United States |
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